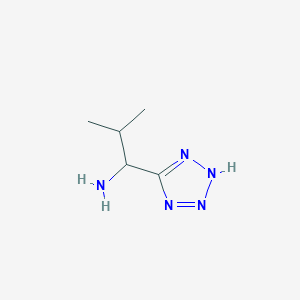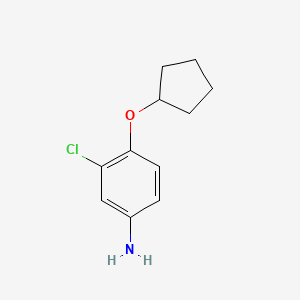![molecular formula C18H18N2O3S2 B2799954 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 886933-62-6](/img/structure/B2799954.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dimethoxy groups and an ethylthio group attached to a benzamide moiety
Mecanismo De Acción
Target of Action
The primary targets of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide are currently unknown. This compound is structurally similar to other benzothiazole derivatives, which have been reported to interact with various biological targets . .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzothiazole derivatives have been implicated in a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit a variety of biological effects, including cytotoxicity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent polarity has been shown to affect the excited state intramolecular proton transfer (ESIPT) reaction of certain benzothiazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 5,6-dimethoxy-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Attachment of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction, where an ethylthiol reagent reacts with the benzothiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylthio group or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethoxybenzo[d]thiazol-2-amine
- N-(benzo[d]thiazol-2-yl)benzamide
- 3,5-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide is unique due to the presence of both dimethoxy and ethylthio substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBJGNUWCNSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile](/img/structure/B2799872.png)

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)
![7-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2799879.png)




![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)

![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)
![N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2799894.png)
